

Application Notes and Protocols: Purification of EAFP2 from Eucommia ulmoides Bark

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Compound of Interest

Compound Name: EAFP2

Cat. No.: B1576871

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Introduction

EAFP2, a potent antifungal peptide isolated from the bark of *Eucommia ulmoides*, presents a promising candidate for the development of novel antifungal therapeutics. This document provides a detailed protocol for the purification of **EAFP2**, along with its characterization and the signaling pathways it influences in plants. **EAFP2** is a 41-residue peptide notable for its five disulfide bridges, a unique feature among plant antifungal peptides[1]. It exhibits a broad spectrum of activity against various plant pathogenic fungi[1]. The purification protocol outlined below is designed to yield a highly purified sample of **EAFP2** suitable for further biochemical and structural studies.

Data Presentation

Antifungal Activity of EAFP2

The inhibitory activity of purified **EAFP2** has been quantified against a range of economically important plant pathogenic fungi. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Fungal Species	Pathogen of	IC50 (µg/mL) of EAFP2
<i>Alternaria alternata</i>	Tobacco	109
<i>Colletotrichum nicotianae</i>	Tobacco	68
<i>Fusarium oxysporum</i> f.sp. <i>vasinfectum</i>	Cotton	35
<i>Fusarium oxysporum</i> f.sp. <i>lycopersici</i>	Tomato	42
<i>Gibberella zeae</i>	Wheat	18
<i>Phytophthora parasitica</i> var. <i>nicotianae</i>	Tobacco	75
<i>Verticillium dahliae</i>	Cotton	28
<i>Botrytis cinerea</i>	Various	54

Data sourced from a study on two novel antifungal peptides from *Eucommia ulmoides* bark[1].

Experimental Protocols

Purification of EAFP2 from *Eucommia ulmoides* Bark

This protocol describes the multi-step chromatographic procedure for the isolation of **EAFP2**.

a. Crude Extract Preparation:

- Air-dry the bark of *Eucommia ulmoides* and grind it into a fine powder.
- Extract the powdered bark with a 0.5 M NaCl solution at a ratio of 1:5 (w/v) with constant stirring for 4 hours at 4°C.
- Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet the solid debris.
- Collect the supernatant, which contains the crude protein extract.

b. Gel Filtration Chromatography:

- Equilibrate a Sephadex G-50 column (2.6 x 100 cm) with 50 mM Tris-HCl buffer (pH 8.0).
- Load the crude protein extract onto the column.
- Elute the proteins with the same equilibration buffer at a flow rate of 0.5 mL/min.
- Collect fractions of 5 mL and monitor the absorbance at 280 nm to detect protein elution.
- Pool the fractions corresponding to the low molecular weight peak, which contains **EAFP2**.

c. Cation Exchange Chromatography:

- Equilibrate a CM-Sepharose Fast Flow column (1.6 x 20 cm) with 50 mM Tris-HCl buffer (pH 8.0).
- Load the pooled fractions from the gel filtration step onto the column.
- Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.
- Elute the bound proteins with a linear gradient of 0-1.0 M NaCl in the equilibration buffer over 10 column volumes.
- Collect fractions and identify those containing **EAFP2** based on antifungal activity assays.

d. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

- Equilibrate a C18 reverse-phase column (4.6 x 250 mm) with 0.1% (v/v) trifluoroacetic acid (TFA) in water (Solvent A).
- Load the active fractions from the cation exchange step onto the column.
- Elute the peptides with a linear gradient of 0-60% (v/v) acetonitrile in 0.1% (v/v) TFA (Solvent B) over 60 minutes at a flow rate of 1 mL/min.
- Monitor the elution profile at 280 nm. The peak corresponding to **EAFP2** should be collected.
- Lyophilize the purified **EAFP2** and store at -20°C.

Antifungal Activity Assay

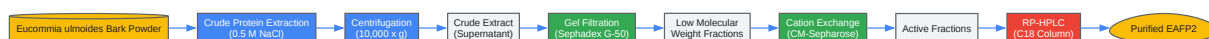
This assay is used to determine the inhibitory effect of **EAFP2** on the growth of filamentous fungi.

- Prepare potato dextrose agar (PDA) plates.
- Inoculate the center of each plate with a 5 mm mycelial plug of the test fungus.
- Apply different concentrations of purified **EAFP2** (e.g., 0, 10, 25, 50, 100, 200 µg/mL) in a sterile aqueous solution to a sterile filter paper disc placed near the edge of the mycelial plug.
- Incubate the plates at 25°C for 3-7 days, depending on the growth rate of the fungus.
- Measure the diameter of the fungal colony in two perpendicular directions.
- Calculate the percentage of growth inhibition using the following formula:
 - $\text{Inhibition (\%)} = [(\text{Diameter of control colony} - \text{Diameter of treated colony}) / \text{Diameter of control colony}] \times 100$
- Determine the IC₅₀ value, which is the concentration of **EAFP2** that causes 50% inhibition of fungal growth, by plotting the percentage of inhibition against the logarithm of the **EAFP2** concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

EAFP2 Purification Workflow

The following diagram illustrates the key steps in the purification of **EAFP2** from *Eucommia ulmoides* bark.

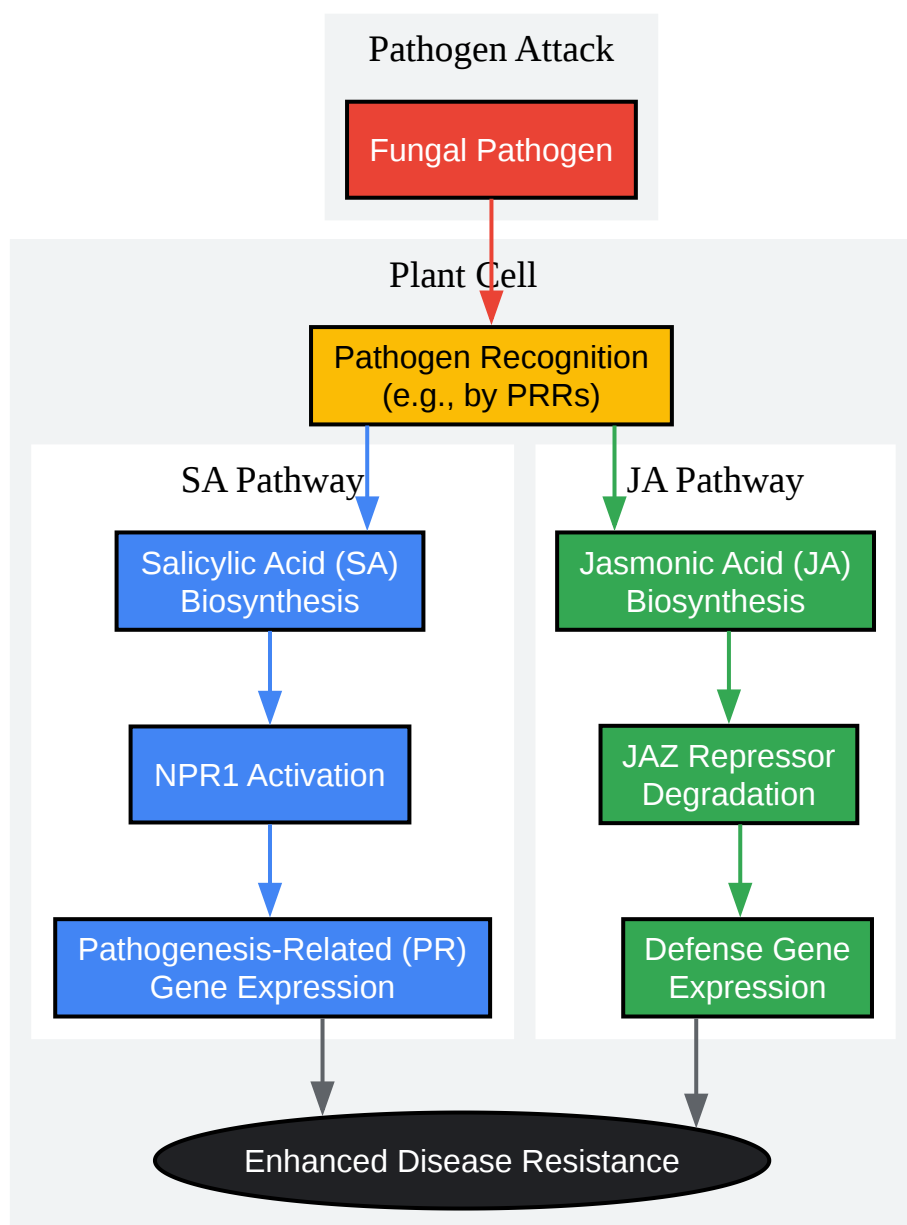


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Caption: Workflow for the purification of **EAFP2**.

Plant Defense Signaling Pathway Induced by Pathogen Challenge

While the direct mechanism of **EAFP2** on fungal cells is a subject of ongoing research, the expression of antifungal peptides like **EAFP2** in transgenic plants has been shown to enhance resistance to pathogens. This resistance is often mediated through the activation of the plant's innate immune system, which involves complex signaling cascades. The diagram below depicts a simplified model of the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are key in orchestrating plant defense responses upon pathogen recognition.



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Caption: Plant defense signaling pathways.

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References

- 1. Two novel antifungal peptides distinct with a five-disulfide motif from the bark of *Eucommia ulmoides* Oliv - PubMed [pubmed.ncbi.nlm.nih.gov]
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